1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Overview
Description
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as harmane, is a heterocyclic aromatic organic compound. It belongs to the class of beta-carbolines, which are known for their presence in various natural products and their biological activities. Harmane is a potent neurotoxin and has been studied for its effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-nitroaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the isomerization of 3-alkyl (aryl)-4-arylisoxazoles in the presence of iron(II) chloride, yielding substituted indole-3-carboxylic acid esters .
Industrial Production Methods: Industrial production of harmane may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its neurotoxic effects and its role in neurodegenerative diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Harmane is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with various molecular targets in the central nervous system. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters, which can affect mood and behavior .
Comparison with Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is unique among beta-carbolines due to its specific structural features and biological activities. Similar compounds include:
1-Methyl-β-carboline: Another beta-carboline with similar neurotoxic properties.
1-Methylnorharman: A related compound with similar chemical structure and biological effects.
2-Methyl-β-carboline: A compound with similar pharmacological properties but different substitution patterns
These compounds share some common features but differ in their specific biological activities and chemical reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEZJNMQTQMDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176868 | |
Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-38-0 | |
Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has harman-3-carboxylic acid been recently discovered in nature?
A1: Recent research has identified harman-3-carboxylic acid in the leaves of Strychnos peckii [], a plant species known for its use in curare poisons in the Amazon rainforest. This is the first report of this compound within the Loganiaceae family. Harman-3-carboxylic acid was also found in Chimarrhis turbinata, along with other glucoalkaloids. []
Q2: What analytical techniques were used to isolate and characterize harman-3-carboxylic acid in Strychnos peckii?
A2: Researchers utilized an untargeted high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis to initially detect harman-3-carboxylic acid in the leaf aqueous extract of Strychnos peckii. [] This approach proved effective in identifying this previously unreported compound within the plant. Isolation of harman-3-carboxylic acid was then achieved through various modern chromatographic techniques. Finally, its structure was confirmed by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). []
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